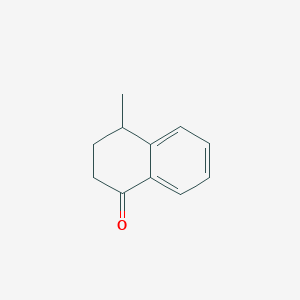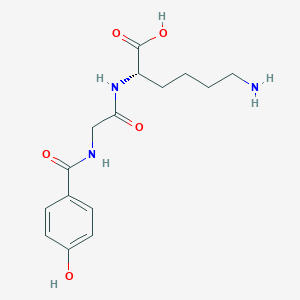
4-Hydroxybenzoylglycyllysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxybenzoylglycyllysine, commonly known as HbGlyLys, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a peptide derivative that consists of a lysine residue attached to a glycine residue, which is further linked to a 4-hydroxybenzoyl group. HbGlyLys is synthesized through a multistep process that involves the use of various reagents and catalysts.
作用機序
The mechanism of action of HbGlyLys is not fully understood, but it is believed to involve the formation of hydrogen bonds and electrostatic interactions with target molecules. The 4-hydroxybenzoyl group is thought to play a crucial role in the interaction of HbGlyLys with its target molecules by forming hydrogen bonds with polar residues. The lysine residue, on the other hand, is believed to contribute to the electrostatic interactions by forming salt bridges with negatively charged residues.
生化学的および生理学的効果
HbGlyLys has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and α-glucosidase. HbGlyLys has also been shown to have antioxidant properties and can scavenge free radicals. Furthermore, HbGlyLys has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
HbGlyLys has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized using standard peptide synthesis techniques. Furthermore, HbGlyLys is relatively small in size, which makes it easier to study its interactions with other molecules. However, HbGlyLys has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, HbGlyLys is relatively expensive to synthesize, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on HbGlyLys. One area of research is the development of HbGlyLys-based drug delivery systems for targeted drug delivery. Another area of research is the investigation of the antimicrobial properties of HbGlyLys and its potential as a new class of antibiotics. Additionally, further research is needed to understand the mechanism of action of HbGlyLys and its interactions with other molecules. Finally, the synthesis of HbGlyLys can be optimized to reduce the cost and increase the yield, which will make it more accessible for large-scale experiments.
合成法
The synthesis of HbGlyLys involves a multistep process that begins with the protection of the lysine amino group with a tert-butyloxycarbonyl (Boc) group. The glycine residue is then attached to the lysine residue via amide bond formation using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The 4-hydroxybenzoyl group is introduced by reacting the protected HbGlyLys with 4-hydroxybenzoyl chloride in the presence of triethylamine (TEA) and dimethylaminopyridine (DMAP). The final deprotection step involves the removal of the Boc group using trifluoroacetic acid (TFA) to obtain HbGlyLys.
科学的研究の応用
HbGlyLys has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties and can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. HbGlyLys has also been investigated for its potential as a drug delivery system due to its ability to penetrate cell membranes and target specific cells. Furthermore, HbGlyLys has been used as a tool in protein engineering to study protein-protein interactions and protein folding.
特性
CAS番号 |
106131-92-4 |
|---|---|
製品名 |
4-Hydroxybenzoylglycyllysine |
分子式 |
C15H21N3O5 |
分子量 |
323.34 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C15H21N3O5/c16-8-2-1-3-12(15(22)23)18-13(20)9-17-14(21)10-4-6-11(19)7-5-10/h4-7,12,19H,1-3,8-9,16H2,(H,17,21)(H,18,20)(H,22,23)/t12-/m0/s1 |
InChIキー |
AKPZIIHDSUTDEG-LBPRGKRZSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)O |
SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCCN)C(=O)O)O |
正規SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCCN)C(=O)O)O |
同義語 |
4-hydroxy-Bz-Gly-L-Lys 4-hydroxybenzoylglycine-lysine 4-hydroxybenzoylglycyllysine pHHL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



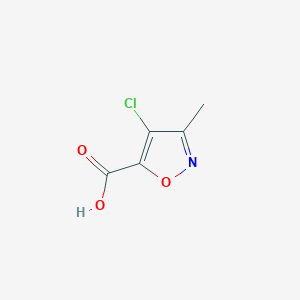
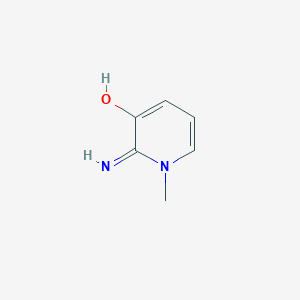
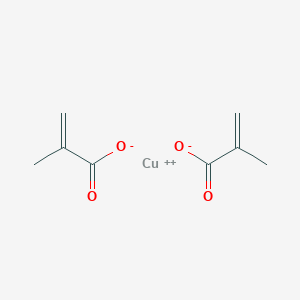
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
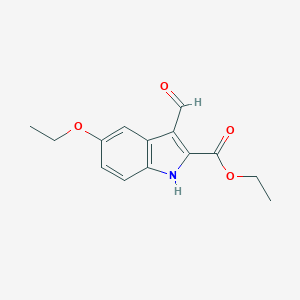

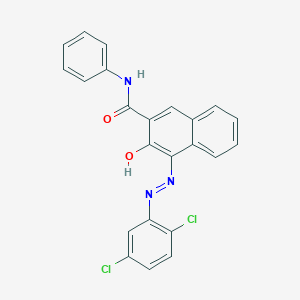
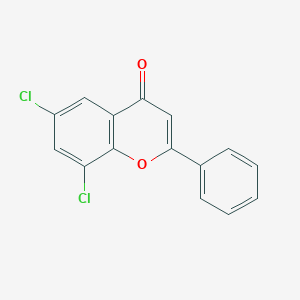
![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
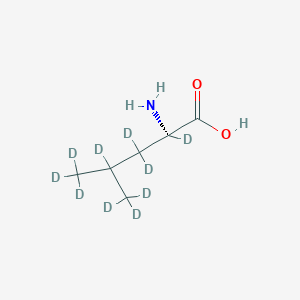
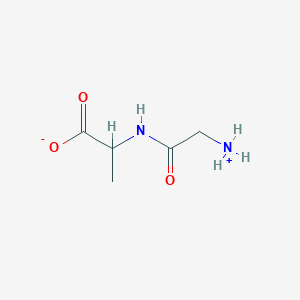
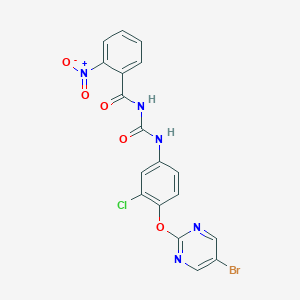
![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)
